molecular formula C13H11BrN2O B1525344 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 1260832-62-9

1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one

货号: B1525344
CAS 编号: 1260832-62-9
分子量: 291.14 g/mol
InChI 键: MTYIQOHIHLQCHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a chemical compound with a complex structure that includes a bromophenyl group attached to an indazolone ring

准备方法

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also require stringent quality control measures to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions: 1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents on the bromophenyl ring or the indazolone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

科学研究应用

1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: Use in the development of new materials or chemical processes.

作用机制

The mechanism by which 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to changes in cellular activity. The molecular targets and pathways involved would vary based on the context of the research.

相似化合物的比较

  • 1-(3-Bromophenyl)cyclopentanamine: A related compound with a cyclopentanamine group instead of the indazolone ring.

  • 1-(3-Bromophenyl)cyclopropanecarboxylic acid: Another related compound with a cyclopropanecarboxylic acid group.

Uniqueness: 1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its specific indazolone structure, which imparts distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, supported by relevant research findings and data tables.

  • Molecular Formula : C13H11BrN2O
  • Molecular Weight : 291.15 g/mol
  • CAS Number : 1260832-62-9

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A significant study evaluated various indazole derivatives, including this compound (referred to as compound 6o ) against several cancer cell lines.

In Vitro Studies

The antiproliferative activity was assessed using the MTT assay against human cancer cell lines:

  • Cell Lines Tested :
    • K562 (chronic myeloid leukemia)
    • A549 (lung cancer)
    • PC-3 (prostate cancer)
    • Hep-G2 (hepatoma)

The results indicated that compound 6o exhibited a promising inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM, demonstrating significant selectivity towards cancer cells compared to normal HEK-293 cells (IC50 = 33.2 µM) .

The mechanisms through which compound 6o exerts its antitumor effects include:

  • Induction of Apoptosis : Treatment with varying concentrations of compound 6o led to increased apoptosis rates in K562 cells, with total apoptosis rates reaching up to 37.72% at higher concentrations .
  • Cell Cycle Arrest : Analysis showed that treatment with compound 6o resulted in an increased population of cells in the G0/G1 phase while decreasing S phase cells, indicating cell cycle arrest .

Research Findings Summary Table

StudyCell LineIC50 (µM)Mechanism
K5625.15Apoptosis induction, cell cycle arrest
A549Not specifiedNot specified
PC-3Not specifiedNot specified
Hep-G2Not specifiedNot specified

Case Studies

A notable case study involved the synthesis and evaluation of various indazole derivatives where structural modifications were made to enhance biological activity. Compound 6o was shown to inhibit the interaction between p53 and MDM2 proteins, leading to upregulation of p53 and downregulation of MDM2, which are critical in regulating apoptosis pathways .

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one?

The compound can be synthesized via microwave-assisted Claisen-Schmidt condensation, which reduces reaction times (e.g., 3–8 minutes at 700–800 W) compared to traditional heating . Key steps include:

  • Aldol condensation : Reacting 3-bromobenzaldehyde with tetrahydroindazolone derivatives under basic conditions.
  • Purification : Crystallization or column chromatography, validated by 1H^1H-NMR (e.g., δ 8.07 ppm for aromatic protons, δ 2.64 ppm for cyclic CH2_2 groups) .
  • Yield optimization : Adjusting microwave power and solvent polarity improves yields (e.g., 70% reported for analogous compounds) .

Q. Basic: How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies aromatic protons (δ 7.45–7.29 ppm) and aliphatic protons in the tetrahydroindazole core (δ 2.11–2.64 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. ORTEP-III with a GUI aids in visualizing thermal ellipsoids .
  • Validation : Tools like PLATON or CCDC software check for structural anomalies (e.g., missed symmetry, twinning) .

Q. Advanced: What bioactivity data exist for halogen-substituted tetrahydroindazoles?

  • Cytotoxicity : Derivatives with 3-bromophenyl groups show moderate activity against MCF-7 cells (IC50_{50} = 422.22 ppm for compound 3 in ).
  • Mechanistic insights : Bromine’s electron-withdrawing effects may enhance binding to targets like dihydroorotate dehydrogenase (DHODH), analogous to fluoro-substituted inhibitors .
  • Assay design : Presto Blue™ assays quantify cell viability via absorbance measurements (e.g., 570/600 nm) .

Q. Advanced: How can crystallographic data resolve contradictions in reported IC50_{50}50​ values?

Discrepancies in bioactivity (e.g., compound 3 in vs. fluoro-substituted analogs in ) may arise from:

  • Crystal packing effects : Hydrogen bonding or π-stacking differences revealed by SHELX-refined structures .
  • Conformational flexibility : Molecular dynamics simulations using ORTEP-refined coordinates can predict bioactive conformers .
  • Validation : Cross-checking with Cambridge Structural Database entries ensures geometric accuracy .

Q. Advanced: How do substituent positions (e.g., 3-bromo vs. 2-fluoro) influence structure-activity relationships (SAR)?

  • Electrophilic character : 3-Bromophenyl groups increase electrophilicity, enhancing covalent interactions with cysteine residues in enzymes like DHODH .
  • Steric effects : 2-Fluoro substitution (as in ) improves selectivity by reducing steric hindrance in hydrophobic pockets.
  • Experimental validation : Competitive binding assays (e.g., SPR or ITC) quantify substituent-specific affinity differences .

Q. Advanced: What strategies optimize reaction yields for microwave-assisted synthesis?

  • Parameter tuning : Higher microwave power (800 W) reduces reaction time but may degrade heat-sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
  • Catalysis : Base catalysts like K2_2CO3_3 enhance aldol condensation efficiency, with yields >70% achievable .

Q. Advanced: How to address discrepancies in cytotoxic data between similar compounds?

  • Dose-response curves : Repeat assays with triplicate measurements to confirm IC50_{50} values (e.g., compound 3 in vs. brequinar in ).
  • Off-target profiling : Kinase screening panels identify non-specific effects .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and explain potency variations .

属性

IUPAC Name

1-(3-bromophenyl)-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-3-1-4-10(7-9)16-12-5-2-6-13(17)11(12)8-15-16/h1,3-4,7-8H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYIQOHIHLQCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 3
Reactant of Route 3
1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 4
Reactant of Route 4
1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 5
Reactant of Route 5
1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 6
Reactant of Route 6
1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。